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Step-by-Step Guide to Labeling Proteins with
ATTO 390 Azide
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of

proteins with the fluorescent dye ATTO 390 azide. This is achieved through "click chemistry," a

set of highly efficient and specific bioorthogonal reactions. Two primary methods are detailed:

the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-

alkyne cycloaddition (SPAAC). These protocols are designed to be a comprehensive resource

for researchers in life sciences and drug development.

ATTO 390 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield,

large Stokes shift, good photostability, and relatively low molecular weight.[1][2][3][4][5] These

characteristics make it an excellent choice for various applications, including fluorescence

microscopy, single-molecule detection, and flow cytometry. The azide modification on ATTO

390 allows for its specific conjugation to proteins that have been functionalized with an alkyne

group.[1][2][3][4]

Quantitative Data Summary
The following tables summarize key quantitative data for ATTO 390 azide and recommended

starting conditions for protein labeling reactions.
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Table 1: Optical and Physical Properties of ATTO 390 Azide

Property Value Reference

Excitation Wavelength (λex) 390 nm [5]

Emission Wavelength (λem) 476 nm [5]

Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ [5]

Fluorescence Quantum Yield

(Φf)
90% [5]

Molecular Weight 543.66 g/mol [4]

Solubility DMSO, DMF [3]

Table 2: Recommended Reaction Conditions for Protein Labeling with ATTO 390 Azide
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Parameter
Copper-Catalyzed
(CuAAC)

Strain-Promoted
(SPAAC)

Reference

Protein Concentration
1-5 mg/mL (or 10-100

µM)

1-5 mg/mL (or 10-100

µM)
[6][7]

ATTO 390 Azide

Concentration

1.5 to 10-fold molar

excess over protein

1.5 to 3-fold molar

excess over strained

alkyne

[8][9]

Reaction Buffer

Phosphate buffer

(e.g., PBS), pH 7.0-

7.5

Phosphate buffer

(e.g., PBS), pH 7.4
[6][8]

Reaction Temperature

Room temperature (or

4°C for sensitive

proteins)

Room temperature (or

4°C to 37°C)
[8][10][11]

Reaction Time 30 - 60 minutes 1 - 12 hours [8][10][12]

Copper Source

(CuAAC)
50 µM - 2 mM CuSO₄ N/A [10][12]

Ligand (CuAAC)

5-fold molar excess

over CuSO₄ (e.g.,

THPTA, BTTAA)

N/A [10][12]

Reducing Agent

(CuAAC)

2.5 mM - 100 mM

Sodium Ascorbate

(freshly prepared)

N/A [7][10][12]

Strained Alkyne

(SPAAC)
N/A

e.g., DBCO, BCN

functionalized protein
[8][13]

Experimental Protocols
Here, we provide detailed step-by-step protocols for labeling alkyne-modified proteins with

ATTO 390 azide using both CuAAC and SPAAC methods.
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Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This method utilizes a copper(I) catalyst to accelerate the reaction between the azide on ATTO

390 and a terminal alkyne on the protein.[14] Ligands such as THPTA or BTTAA are used to

stabilize the copper(I) ion and protect the protein from oxidative damage.[9][10][12]

Materials:

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5).

Avoid buffers containing chelators like EDTA.

ATTO 390 azide

Anhydrous DMSO or DMF

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

Copper-stabilizing ligand solution (e.g., 100 mM THPTA or BTTAA in water)

Sodium ascorbate solution (e.g., 100 mM in water, must be freshly prepared)

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

Prepare Stock Solutions:

Dissolve ATTO 390 azide in anhydrous DMSO or DMF to a stock concentration of 1-10

mM.

Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate as listed above.

Prepare Protein Solution:

Dissolve or dilute the alkyne-modified protein in the reaction buffer to a final concentration

of 1-5 mg/mL.
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Reaction Assembly:

In a microcentrifuge tube, combine the following in order, vortexing gently after each

addition:

Alkyne-modified protein solution.

ATTO 390 azide stock solution to achieve the desired molar excess (start with a 3-fold

molar excess).[9]

Ligand solution (to a final concentration of 5 times the copper concentration).

CuSO₄ solution (to a final concentration of 50 µM to 2 mM).[10][12]

Freshly prepared sodium ascorbate solution (to a final concentration of 2.5 mM to 100

mM).[10][12]

Incubation:

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

For sensitive proteins, the reaction can be performed at 4°C, which may require a longer

incubation time.

Purification:

Remove the unreacted ATTO 390 azide and other reaction components by passing the

reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25)

pre-equilibrated with a suitable storage buffer (e.g., PBS).

Collect the fractions containing the labeled protein. The labeled protein will typically be the

first colored fraction to elute.

Storage:

Store the purified, labeled protein under conditions appropriate for the unlabeled protein,

protected from light. For long-term storage, consider adding a preservative like sodium

azide (if compatible with downstream applications) and storing at 4°C or in aliquots at

-20°C or -80°C.[6]
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This copper-free click chemistry method relies on the intrinsic reactivity of a strained alkyne

(e.g., DBCO, BCN) on the protein with the azide group of ATTO 390.[13][15] The absence of a

copper catalyst makes this method ideal for labeling proteins in living cells or in systems where

copper is cytotoxic.[13][14]

Materials:

Strained alkyne-modified protein (e.g., DBCO- or BCN-functionalized) in a suitable buffer

(e.g., PBS, pH 7.4).

ATTO 390 azide

Anhydrous DMSO or DMF

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

Prepare Stock Solutions:

Dissolve ATTO 390 azide in anhydrous DMSO or DMF to a stock concentration of 1-10

mM.

Prepare Protein Solution:

Dissolve or dilute the strained alkyne-modified protein in the reaction buffer to a final

concentration of 1-5 mg/mL.

Reaction Assembly:

In a microcentrifuge tube, add the ATTO 390 azide stock solution to the protein solution to

achieve a 1.5 to 3-fold molar excess.[8]

Mix gently by pipetting or brief vortexing.
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Incubation:

Incubate the reaction mixture for 1-12 hours at room temperature, protected from light.[8]

The reaction time will depend on the specific strained alkyne and the concentrations of the

reactants. The reaction can also be performed at 4°C or 37°C.[8][11]

Purification:

Purify the labeled protein from unreacted dye using size-exclusion chromatography as

described in the CuAAC protocol.

Storage:

Store the purified, labeled protein under appropriate conditions, protected from light.[6]

Visualized Workflows
The following diagrams illustrate the experimental workflows for both CuAAC and SPAAC

protein labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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